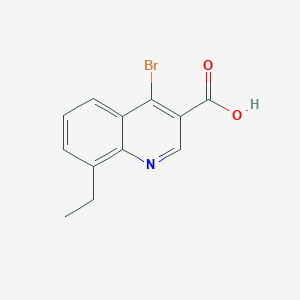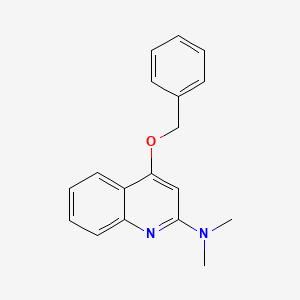
4-Benzyloxy-2-(dimethylamino)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-2-(dimethylamino)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of benzyloxy and dimethylamino groups in the quinoline structure enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-(dimethylamino)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroquinoline with benzyloxy and dimethylamine under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the benzyloxy and dimethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-2-(dimethylamino)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The benzyloxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Benzyloxy-2-(dimethylamino)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-2-(dimethylamino)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. The benzyloxy and dimethylamino groups enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxyquinoline: Lacks the dimethylamino group, which may reduce its biological activity.
2-(Dimethylamino)quinoline: Lacks the benzyloxy group, which may affect its chemical reactivity and binding properties.
Uniqueness
4-Benzyloxy-2-(dimethylamino)quinoline is unique due to the presence of both benzyloxy and dimethylamino groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
62481-30-5 |
|---|---|
Fórmula molecular |
C18H18N2O |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-phenylmethoxyquinolin-2-amine |
InChI |
InChI=1S/C18H18N2O/c1-20(2)18-12-17(15-10-6-7-11-16(15)19-18)21-13-14-8-4-3-5-9-14/h3-12H,13H2,1-2H3 |
Clave InChI |
PFVIWBJBUJGUIQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


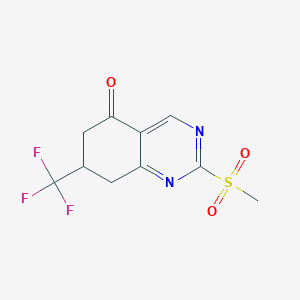
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
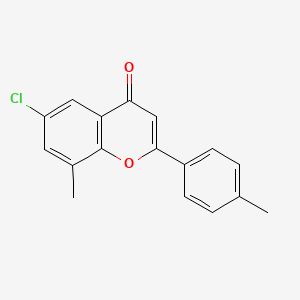
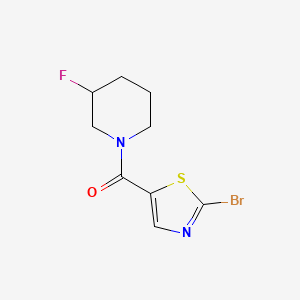

![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
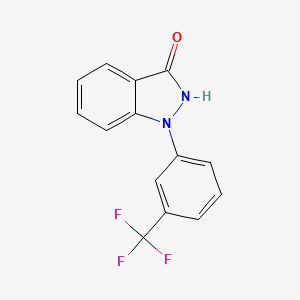
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)


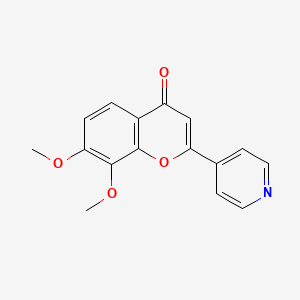

![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
